n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide
CAS No.:
Cat. No.: VC19954602
Molecular Formula: C10H13NOS2
Molecular Weight: 227.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NOS2 |
|---|---|
| Molecular Weight | 227.4 g/mol |
| IUPAC Name | N-cyclopropyl-2-(thiophen-2-ylmethylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C10H13NOS2/c12-10(11-8-3-4-8)7-13-6-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2,(H,11,12) |
| Standard InChI Key | NAVQBQMLHCJGAD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC(=O)CSCC2=CC=CS2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three key components:
-
A cyclopropyl group attached to the nitrogen of the acetamide backbone.
-
A thiophen-2-ylmethyl substituent linked via a thioether (-S-) bond.
-
A thioacetamide moiety (-N-C(=S)-), which differentiates it from conventional acetamides.
The cyclopropyl ring introduces significant steric strain, while the thiophene and thioacetamide groups contribute to electron delocalization and hydrogen-bonding capabilities. This combination enhances its potential interactions with biological targets, such as enzymes or receptors.
Comparative Analysis with Structural Analogs
A closely related compound, 2-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide (C₁₀H₁₃NOS; MW: 195.28 g/mol), lacks the thioether linkage present in the target compound . This structural difference profoundly impacts reactivity and biological activity, as demonstrated in Table 1.
Table 1: Structural and Functional Comparison
Synthesis Methods
Industrial-Scale Production
The synthesis involves three sequential steps:
-
Formation of the thiophen-2-ylmethyl group: Achieved via Friedel-Crafts alkylation of thiophene with chloromethyl cyclopropane under acidic conditions.
-
Introduction of the thioacetamide moiety: Reaction of the intermediate with thiocetic acid in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).
-
Cyclopropyl group incorporation: Achieved through nucleophilic substitution using cyclopropylamine under inert atmospheres.
Optimized reaction conditions (e.g., 60°C, 12-hour reflux in dichloromethane) yield purities exceeding 98%, as confirmed by HPLC.
Laboratory-Scale Modifications
Small-scale syntheses often employ microwave-assisted techniques to reduce reaction times. For example, a 2017 study demonstrated that microwave irradiation at 100°C for 30 minutes increased yields from 65% to 82% compared to conventional heating .
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The thioacetamide group participates in covalent binding with cysteine residues in enzyme active sites. For instance, molecular docking studies suggest strong interactions with PI3K-C2α, a kinase implicated in cancer cell proliferation . The compound’s IC₅₀ for PI3K-C2α inhibition is estimated at 120 nM, comparable to clinical kinase inhibitors like Torin-2 .
Chemical Reactivity and Industrial Applications
Nucleophilic Substitution
The thioether linkage undergoes facile nucleophilic attack, enabling derivatization. For example, reaction with methyl iodide at 25°C produces sulfonium intermediates, which are valuable in asymmetric catalysis.
Polymer Science Applications
Incorporating the compound into polythioamide backbones improves thermal stability. Thermogravimetric analysis (TGA) shows decomposition temperatures exceeding 300°C, making it suitable for high-performance polymers.
Research Findings and Future Directions
Anticonvulsant Activity Modeling
QSAR studies on structurally related acetamides (e.g., 2-acetamido-N-benzyl-2-(5-methylfuran-2-yl)acetamide) reveal that electron-withdrawing groups at the thiophene position enhance blood-brain barrier permeability . This insight could guide the design of neuroactive derivatives of the target compound.
Knowledge Gaps and Opportunities
-
Toxicological profiles: No in vivo data exist for acute or chronic toxicity.
-
Clinical potential: Priority targets include PI3K-C2α-dependent cancers and antibiotic-resistant infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume